2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C11H13IN2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a tert-butyl group at the 2-position and an iodine atom at the 3-position of the imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been known to interact with various biological targets .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to the construction of various imidazo[1,2-a]pyridine derivatives, which can potentially interact with multiple biochemical pathways .
Pharmacokinetics
A related study on a novel n-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative has shown promising antifungal activity, and its admet properties were analyzed .
Result of Action
A related compound showed excellent antifungal activity against candida spp, including several multidrug-resistant Candida spp .
Action Environment
The functionalization of imidazo[1,2-a]pyridines can be influenced by various factors such as the presence of transition metals, oxidizing agents, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be promoted by using catalysts like palladium or copper salts under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-tert-Butyl-3-chloroimidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of iodine.
2-tert-Butyl-3-fluoroimidazo[1,2-a]pyridine: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Properties
IUPAC Name |
2-tert-butyl-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVIIBCNGSZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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